molecular formula C11H20N2O B6267998 4,4-dimethyl-decahydro-1H-1,5-benzodiazepin-2-one CAS No. 135841-31-5

4,4-dimethyl-decahydro-1H-1,5-benzodiazepin-2-one

Cat. No.: B6267998
CAS No.: 135841-31-5
M. Wt: 196.3
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-decahydro-1H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization and reduction steps . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4,4-dimethyl-decahydro-1H-1,5-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

4,4-dimethyl-decahydro-1H-1,5-benzodiazepin-2-one is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: Research into its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4,4-dimethyl-decahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
  • 4,4-dimethyl-decahydro-1H-1,5-benzodiazepin-2-thione

Uniqueness

4,4-dimethyl-decahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific decahydro structure, which provides stability and reactivity not found in its tetrahydro or thione analogs . This uniqueness makes it particularly valuable in applications requiring robust chemical properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4,4-dimethyl-decahydro-1H-1,5-benzodiazepin-2-one involves the cyclization of a substituted amide intermediate.", "Starting Materials": [ "4-methyl-2-nitrobenzoic acid", "ethyl acetoacetate", "methylamine", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "methanol", "water" ], "Reaction": [ "Step 1: Reduction of 4-methyl-2-nitrobenzoic acid to 4-methyl-2-aminobenzoic acid using sodium borohydride", "Step 2: Ethylation of 4-methyl-2-aminobenzoic acid with ethyl acetoacetate in the presence of sulfuric acid to form ethyl 4-methyl-2-(2-oxoethyl)aminobenzoate", "Step 3: Reduction of ethyl 4-methyl-2-(2-oxoethyl)aminobenzoate with sodium borohydride to form ethyl 4-methyl-2-(2-hydroxyethyl)aminobenzoate", "Step 4: Cyclization of ethyl 4-methyl-2-(2-hydroxyethyl)aminobenzoate with methylamine in the presence of acetic anhydride to form 4,4-dimethyl-decahydro-1H-1,5-benzodiazepin-2-one", "Step 5: Neutralization of the reaction mixture with sodium hydroxide and extraction of the product with methanol and water" ] }

CAS No.

135841-31-5

Molecular Formula

C11H20N2O

Molecular Weight

196.3

Purity

95

Origin of Product

United States

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